Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate
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Overview
Description
Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate is a chemical compound with the molecular formula C13H29N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate typically involves the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding amides, while reduction can yield primary amines .
Scientific Research Applications
Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,4-diaminobutane: Similar in structure but lacks the additional amino group.
tert-Butyl N-(4-aminobutyl)carbamate: Similar but with different substitution patterns.
tert-Butyl N-(3-bromopropyl)carbamate: Contains a bromine atom instead of an amino group.
Uniqueness
Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate is unique due to its dual amino groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating more complex and functionalized molecules .
Properties
IUPAC Name |
tert-butyl N-[3-(4-aminobutylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)15-10-6-9-14-8-5-4-7-13/h14H,4-10,13H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNYYJMHBVSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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